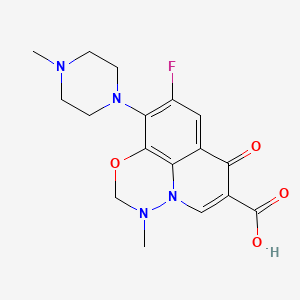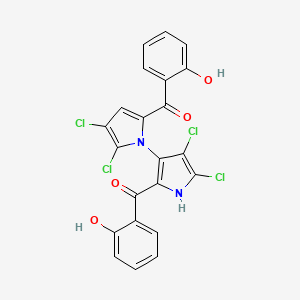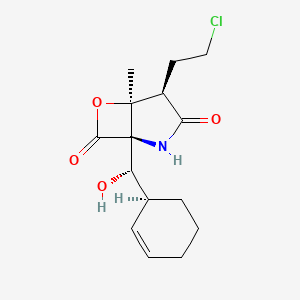
Medicarpin
Overview
Description
Medicarpin is a bioactive pterocarpan, a subclass of isoflavonoids, known for its diverse biological activities. It is naturally found in plants such as Medicago truncatula, Swartzia madagascariensis, and Maackia amurensis . This compound has garnered attention due to its potential therapeutic applications, including anti-inflammatory, anti-tumor, and bone-regenerative properties .
Mechanism of Action
Target of Action
Medicarpin, a naturally occurring phytoestrogen , primarily targets human cerebral microvascular endothelial cells (HCMECs) . It also interacts with protein kinase B (Akt), forkhead box protein O1 (FoxO1), and FoxO3a . These proteins play crucial roles in cell survival, growth, and metabolism .
Mode of Action
This compound interacts with its targets to induce significant changes in cellular functions. It activates the phosphatidylinositol 3-kinase (PI3K)/Akt and FoxO pathways . Activation of these pathways leads to the suppression of oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury in HCMECs . Inhibition of the PI3K/Akt pathway abrogates the neuroprotective effect of this compound on OGD/R-induced injury .
Biochemical Pathways
This compound affects the PI3K/Akt and FoxO pathways . The PI3K/Akt pathway is involved in cell survival and growth, while the FoxO pathway regulates the expression of genes involved in apoptosis and cell cycle control . This compound’s activation of these pathways leads to the attenuation of OGD/R-evoked viability inhibition, oxidative stress, and cell death in HCMECs .
Pharmacokinetics
This compound is rapidly absorbed with a Tmax of 15 minutes . It is 81.61% protein-bound and pH stable . Its oral bioavailability is 17.43% . After oral administration, this compound undergoes various metabolic reactions including demethylation, hydrogenation, hydroxylation, glucuronidation, sulfation, methylation, glycosylation, and vitamin C conjugation .
Result of Action
This compound’s action results in the suppression of OGD/R-induced injury in HCMECs . It attenuates OGD/R-evoked viability inhibition, oxidative stress, and cell death in HCMECs . Additionally, this compound upregulates the expression of pro-apoptotic proteins BAX and Bak1, leading to the cleavage of caspase-3 . It also downregulates the expression of the proliferative protein Bid .
Action Environment
Environmental factors such as oxygen-glucose deprivation/reoxygenation conditions can influence the action, efficacy, and stability of this compound . In the presence of metals and selenium, this compound accumulation is induced
Biochemical Analysis
Biochemical Properties
Medicarpin plays a crucial role in biochemical reactions, particularly in plant defense mechanisms. It is synthesized through the isoflavonoid pathway and involves several key enzymes. For instance, pterocarpan synthase catalyzes the conversion of vestitone to this compound . This compound interacts with various biomolecules, including enzymes like vestitone reductase and 7,2’-dihydroxy-4’-methoxyisoflavanol dehydratase . These interactions are essential for its biosynthesis and biological activity.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. In lung cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by upregulating pro-apoptotic proteins such as BAX and Bak1, leading to the cleavage of caspase-3 . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound sensitizes myeloid leukemia cells to TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) and activating the ROS-JNK-CHOP pathway . This results in the activation of caspases and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on scopolamine-induced cognitive impairment in mice, this compound administered at doses of 5 and 15 mg/kg showed dose-dependent improvements in cognitive function . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes various metabolic reactions, including demethylation, hydrogenation, hydroxylation, glucuronidation, sulfation, methylation, glycosylation, and vitamin C conjugation . These reactions are catalyzed by enzymes such as pterocarpan synthase and vestitone reductase, which play a crucial role in its metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, this compound glucuronide (M1) and vestitol-1’-O-glucuronide (M5) are distributed to various organs, including the liver, spleen, kidney, and brain . These metabolites are essential for the bioavailability and biological activity of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound biosynthetic enzymes have been localized to the endoplasmic reticulum membranes, where they facilitate its synthesis . Additionally, this compound may be targeted to specific compartments or organelles through post-translational modifications, influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Medicarpin can be synthesized through various chemical routes. One common method involves the use of liquiritigenin as a substrate, which undergoes a series of enzymatic reactions to form this compound. The key enzymes involved include isoflavanone 4’-O-methyltransferase and pterocarpan synthase . The reaction conditions typically involve controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches. For instance, engineered Saccharomyces cerevisiae has been used to heterologously produce this compound. . This approach is considered economical and sustainable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Medicarpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like methyl iodide and acetyl chloride are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with altered biological activities .
Scientific Research Applications
Medicarpin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of pterocarpans.
Biology: It is studied for its role in plant defense mechanisms and its interaction with microbial pathogens.
Medicine: this compound has shown promise in treating conditions such as osteoporosis, cancer, and neurodegenerative diseases. .
Comparison with Similar Compounds
Medicarpin is compared with other pterocarpans such as maackiain, pisatin, and glyceollin:
This compound’s diverse biological activities and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJSISNDPOJOP-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026587 | |
| Record name | Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32383-76-9 | |
| Record name | Medicarpin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32383-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medicarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medicarpin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDICARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


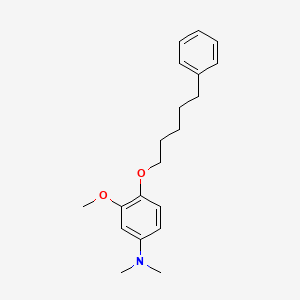
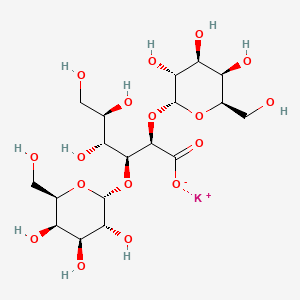
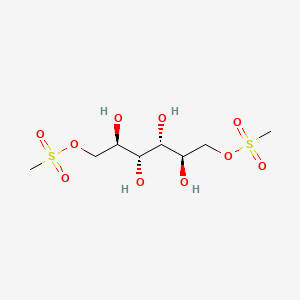
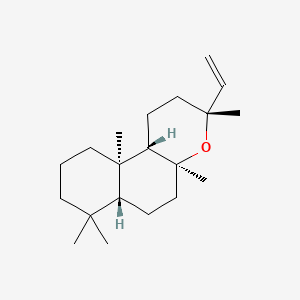

![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)




